molecular formula C13H19N5O B499136 N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876896-24-1

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine

Cat. No.: B499136
CAS No.: 876896-24-1
M. Wt: 261.32g/mol
InChI Key: XUQCBTDSXJRPJI-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 2-ethoxybenzyl chloride with 1-propyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted tetrazoles.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
  • N-(2-ethoxybenzyl)-1-propanamine hydrochloride
  • 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)

Uniqueness

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its specific substitution pattern on the benzyl and tetrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

876896-24-1

Molecular Formula

C13H19N5O

Molecular Weight

261.32g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H19N5O/c1-3-9-18-13(15-16-17-18)14-10-11-7-5-6-8-12(11)19-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17)

InChI Key

XUQCBTDSXJRPJI-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=CC=C2OCC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=CC=C2OCC

solubility

24.9 [ug/mL]

Origin of Product

United States

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